molecular formula C7H6N2O4 B8769330 4-Hydroxy-3-nitrobenzamide CAS No. 70382-03-5

4-Hydroxy-3-nitrobenzamide

Cat. No.: B8769330
CAS No.: 70382-03-5
M. Wt: 182.13 g/mol
InChI Key: ZRSSXZYQEVYUAZ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrobenzamide is a benzamide derivative featuring a hydroxyl (-OH) group at the 4-position and a nitro (-NO₂) group at the 3-position of the benzene ring, with an amide (-CONH₂) functional group replacing the carboxylic acid of its benzoic acid analog. The benzoic acid counterpart has a molecular formula of C₇H₅NO₅ and a molecular weight of 183.12 g/mol . Substitution of the carboxylic acid with an amide group likely alters its polarity, solubility, and biological activity, making it a candidate for pharmaceutical or synthetic intermediate applications.

Properties

CAS No.

70382-03-5

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

4-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C7H6N2O4/c8-7(11)4-1-2-6(10)5(3-4)9(12)13/h1-3,10H,(H2,8,11)

InChI Key

ZRSSXZYQEVYUAZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent positions, functional groups, and reactivity:

Positional Isomers: 2-Hydroxy-3-nitrobenzamide

  • Structure : The hydroxyl group is at position 2, and the nitro group at position 3.
  • Key Differences : The altered substituent positions affect electronic distribution. For example, intramolecular hydrogen bonding between the 2-hydroxy and amide groups may reduce solubility compared to the 4-hydroxy isomer. Crystallographic data (e.g., bond angles and torsion angles in ) highlight steric and electronic variations .

Halogen-Substituted Analogs: 4-Chloro-3-nitrobenzamide

  • Structure : Chlorine replaces the hydroxyl group at position 4.
  • Synthesis: Prepared via reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, followed by ammonolysis .
  • Reactivity: The electron-withdrawing chloro group enhances electrophilic substitution resistance compared to the hydroxyl-bearing analog. This compound’s crystallinity (from methanol) suggests higher stability .

Methoxy-Substituted Analogs: 4-Methoxy-3-nitrobenzamide

  • Structure : Methoxy (-OCH₃) replaces the hydroxyl group.
  • Properties: The methoxy group increases lipophilicity and may enhance membrane permeability in biological systems.

Hybrid Molecules: N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structure : Features a 4-nitrobenzamide core linked to a 3-chlorophenethyl group.
  • Applications : Such hybrids are designed for bioactivity modulation. The 3-chlorophenethyl moiety may confer receptor-targeting properties, as seen in hybrid molecules for antimicrobial or anticancer research .

Sulfonamide Analogs: 4-Hydroxy-3-nitrobenzenesulfonamide

  • Structure : Replaces the amide with a sulfonamide (-SO₂NH₂) group.
  • Acidity : Sulfonamides are stronger acids than benzamides due to the electron-withdrawing sulfonyl group, influencing solubility and reactivity in synthetic pathways .

Data Table: Key Structural and Functional Comparisons

Compound Molecular Formula Substituents (Positions) Functional Group Key Properties/Applications References
4-Hydroxy-3-nitrobenzamide C₇H₆N₂O₄ -OH (4), -NO₂ (3) Amide Synthetic intermediate, drug design Inferred
2-Hydroxy-3-nitrobenzamide C₇H₆N₂O₄ -OH (2), -NO₂ (3) Amide Crystallographic studies
4-Chloro-3-nitrobenzamide C₇H₅ClN₂O₃ -Cl (4), -NO₂ (3) Amide Stable intermediate, crystallography
4-Methoxy-3-nitrobenzamide C₈H₈N₂O₄ -OCH₃ (4), -NO₂ (3) Amide Lipophilic drug candidate
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₂ClN₂O₃ -NO₂ (4), -CONH-(CH₂)₂-PhCl Amide Bioactive hybrid molecules
4-Hydroxy-3-nitrobenzenesulfonamide C₆H₆N₂O₅S -OH (4), -NO₂ (3) Sulfonamide High acidity, pharmaceutical applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-3-nitrobenzamide
Reactant of Route 2
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